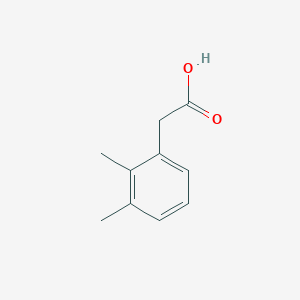

6,7-二甲氧基-1-氧代-2,3-二氢-1H-茚满-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

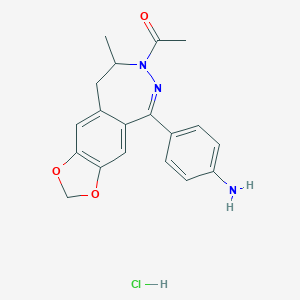

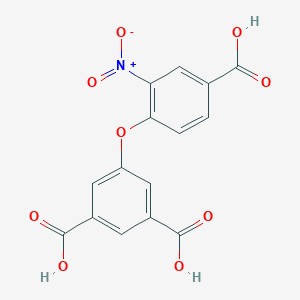

The compound "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, chemical reactions, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that are designed to introduce specific functional groups into the molecular framework. For instance, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, as described in one of the papers, involves a preparative method that could potentially be adapted for the synthesis of the compound of interest . The process includes the bromination of an allylamide precursor, which suggests that halogenation could be a viable step in the synthesis of "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" as well.

Molecular Structure Analysis

The molecular structure of compounds similar to "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" is characterized by the presence of multiple functional groups, such as carboxylic acid, ketone, and methoxy groups. These functional groups influence the chemical behavior and reactivity of the molecule. For example, the presence of a carboxylic acid group can lead to the formation of derivatives through reactions with various reagents, as seen in the conversion of carboxy groups to 4,6-dimethoxy-1,3,5-triazines .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to the one are diverse. The bromination of an allylamide derivative of a related compound indicates that electrophilic addition to double bonds is a plausible reaction pathway . Additionally, the conversion of carboxylic acids into different derivatives, as mentioned in the synthesis of antifungal products, suggests that the carboxylic acid group in "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" could undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" can be inferred from the properties of structurally related compounds. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics. The ketone and carboxylic acid functionalities are likely to contribute to the compound's acidity and its ability to form hydrogen bonds, which can influence its melting point, boiling point, and solubility in different solvents.

科学研究应用

化学合成和生物活性

结构与 6,7-二甲氧基-1-氧代-2,3-二氢-1H-茚满-4-甲酸 相似的化合物,特别是那些含有羧酸官能团的化合物,因其显着的生物活性而著称。这些活性包括抗菌、抗癌和抗氧化特性。例如,从植物中提取的天然羧酸根据其结构差异表现出一系列生物活性,影响抗氧化、抗菌和细胞毒活性 (Godlewska-Żyłkiewicz et al., 2020)。类似地,共享酚类和羧酸官能团的羟基肉桂酸因其抗氧化能力和构效关系而被广泛研究 (Razzaghi-Asl et al., 2013)。

环境和材料科学应用

在材料科学和环境修复中,羧酸官能团被用于设计先进材料和污染处理。例如,氧化石墨烯基材料受益于引入羧酸基团以吸附水溶液中的放射性核素,突出了官能团在环境应用中的重要性 (Yu et al., 2015)。

先进的化学合成技术

羧酸及其衍生物的合成和转化在有机合成中至关重要,为各种生物活性化合物和材料提供了途径。合成和改性具有羧酸官能团的化合物的技术多种多样,突出了它们在合成化学中的重要性 (Sevrain et al., 2017)。

属性

IUPAC Name |

6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLPMQHRISPJEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571065 |

Source

|

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

CAS RN |

148050-74-2 |

Source

|

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)